
(2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one is a chiral compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a benzyl group, a furan ring, and a methyl group attached to an imidazolidinone core. The stereochemistry of the compound is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, furan-2-carboxylic acid, and methyl isocyanate.
Formation of Imidazolidinone Core: The key step involves the cyclization of the intermediate compounds to form the imidazolidinone ring. This can be achieved through a condensation reaction between benzylamine and furan-2-carboxylic acid, followed by the addition of methyl isocyanate.
Reaction Conditions: The reaction is typically carried out under mild conditions, with the use of a suitable solvent such as dichloromethane or toluene. The reaction temperature is maintained at around 0-25°C, and the reaction time varies from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Halogenation using bromine in dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
(2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5S)-5-Benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one: shares structural similarities with other imidazolidinone derivatives, such as:
Uniqueness
- The unique combination of the benzyl group, furan ring, and methyl group in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its specific stereochemistry also plays a crucial role in its reactivity and interactions with molecular targets.
Propiedades
Número CAS |
881747-24-6 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
(2S,5S)-5-benzyl-2-(furan-2-yl)-3-methylimidazolidin-4-one |
InChI |
InChI=1S/C15H16N2O2/c1-17-14(13-8-5-9-19-13)16-12(15(17)18)10-11-6-3-2-4-7-11/h2-9,12,14,16H,10H2,1H3/t12-,14-/m0/s1 |
Clave InChI |
AXHYJCVUTFGPER-JSGCOSHPSA-N |
SMILES isomérico |
CN1[C@H](N[C@H](C1=O)CC2=CC=CC=C2)C3=CC=CO3 |
SMILES canónico |
CN1C(NC(C1=O)CC2=CC=CC=C2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


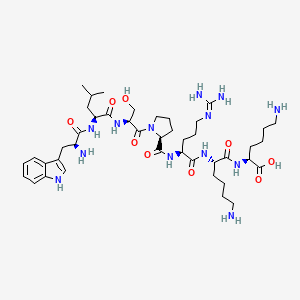
![9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B14178360.png)
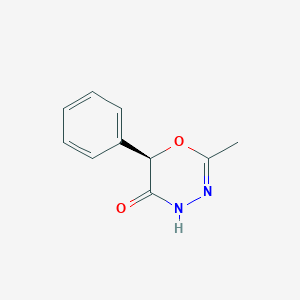
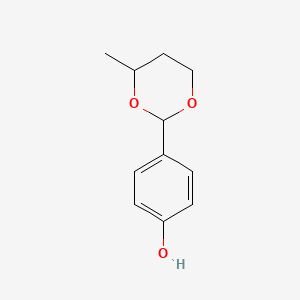

![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)

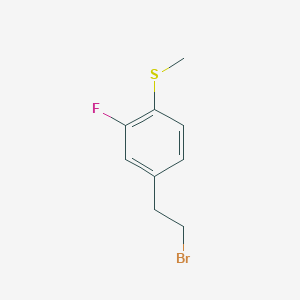
![Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane](/img/structure/B14178401.png)
![4-[Bis(chloromethyl)amino]phenyl thiocyanate](/img/structure/B14178405.png)

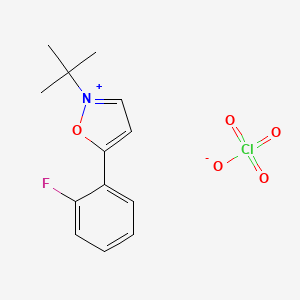

![6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one](/img/structure/B14178428.png)
